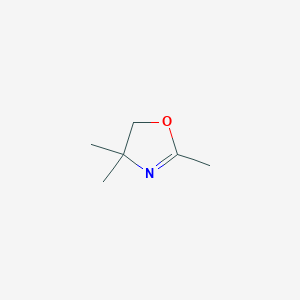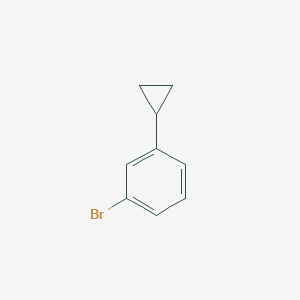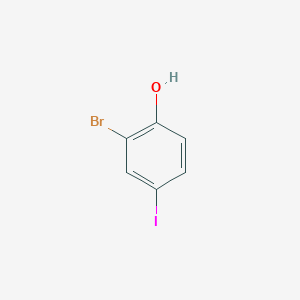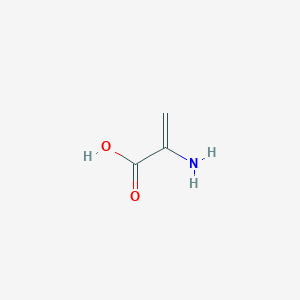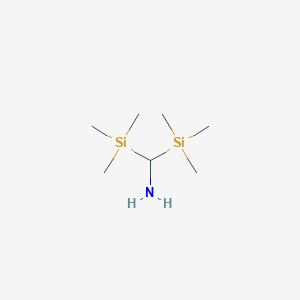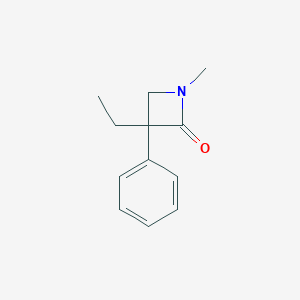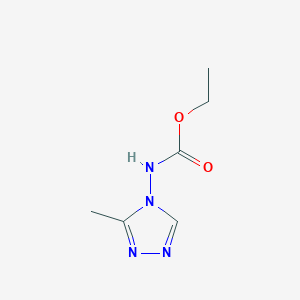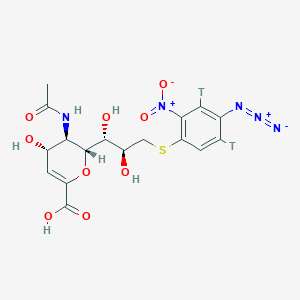
9-(4-Azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid, commonly known as ANTAG, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the bacterial cell wall component lipopolysaccharide (LPS), and has been shown to mimic the biological activity of LPS in vitro.
Mécanisme D'action
ANTAG activates the immune response by binding to and activating TLR4, a receptor that is present on the surface of immune cells. This leads to the activation of downstream signaling pathways that ultimately result in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
ANTAG has been shown to induce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in a dose-dependent manner. It has also been shown to activate the NF-kappaB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ANTAG in lab experiments is its ability to mimic the biological activity of 9-(4-Azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid, which is a potent activator of the immune response. ANTAG is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using ANTAG is its potential to cause toxicity in certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on ANTAG. One area of interest is the development of ANTAG-based vaccines for bacterial infections. ANTAG has also been shown to have anti-tumor effects in certain cancer cell lines, which may warrant further investigation. Additionally, the use of ANTAG in the study of autoimmune diseases, such as rheumatoid arthritis, may also be an area of future research.
Méthodes De Synthèse
ANTAG can be synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of the core structure of ANTAG, which is then modified through the addition of various functional groups. The final product is purified through a series of chromatographic techniques to obtain a high-purity compound.
Applications De Recherche Scientifique
ANTAG has been used extensively in scientific research as a tool to study the immune response to bacterial infections. It has been shown to activate immune cells, such as macrophages and dendritic cells, and induce the production of pro-inflammatory cytokines. ANTAG has also been used to study the role of Toll-like receptors (TLRs) in the immune response to bacterial infections.
Propriétés
Numéro CAS |
132406-95-2 |
|---|---|
Nom du produit |
9-(4-Azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid |
Formule moléculaire |
C17H19N5O9S |
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C17H19N5O9S/c1-7(23)19-14-10(24)5-12(17(27)28)31-16(14)15(26)11(25)6-32-13-3-2-8(20-21-18)4-9(13)22(29)30/h2-5,10-11,14-16,24-26H,6H2,1H3,(H,19,23)(H,27,28)/t10-,11+,14+,15+,16+/m0/s1/i2T,4T |
Clé InChI |
RZQVEPSHNTZKSJ-PVQURJCJSA-N |
SMILES isomérique |
[3H]C1=CC(=C(C(=C1N=[N+]=[N-])[3H])[N+](=O)[O-])SC[C@H]([C@H]([C@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)NC(=O)C)O)O |
SMILES |
CC(=O)NC1C(C=C(OC1C(C(CSC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O)O)C(=O)O)O |
SMILES canonique |
CC(=O)NC1C(C=C(OC1C(C(CSC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O)O)C(=O)O)O |
Autres numéros CAS |
132406-95-2 |
Synonymes |
9-(4-azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid 9-PANP-Neu5Ac2en 9-S-(4-azido-3,5-3H-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thio-D-glycero-D-galacto-non-2-enoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



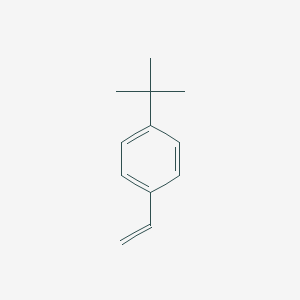
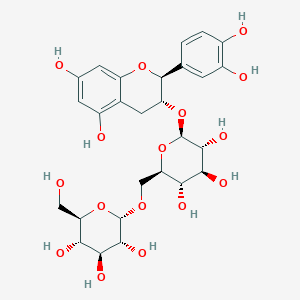
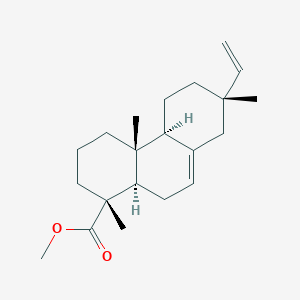
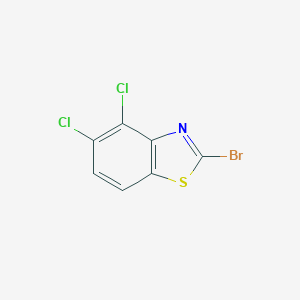
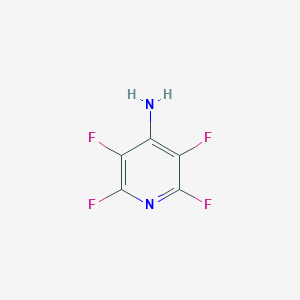
![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
